Human sEH Inhibition Potency: Target Compound vs. N,N'-Dicyclohexylurea (DCU) – 62-Fold Superiority
The target compound inhibits the C-terminal domain of human sEH-H with an IC₅₀ of 2.60 nM, measured via a PHOME-based fluorescent assay that detects 6-methoxy-2-naphthaldehyde formation [1]. In contrast, N,N'-dicyclohexylurea (DCU), a structurally simpler cyclohexyl-containing sEH inhibitor, exhibits an IC₅₀ of 160 nM against recombinant human sEH under comparable fluorometric assay conditions . This represents a 62-fold improvement in potency for the target compound. The potency gain is attributable to the oxalamide core and the 4-trifluoromethoxyphenyl substituent, both absent in DCU.
| Evidence Dimension | Human sEH inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.60 nM (C-terminal domain of human sEH-H; PHOME fluorescent substrate) |
| Comparator Or Baseline | N,N'-Dicyclohexylurea (DCU): IC₅₀ = 160 nM (recombinant human sEH; fluorometric assay) |
| Quantified Difference | 62-fold more potent (160 nM / 2.60 nM) |
| Conditions | Both assays use fluorometric detection; target compound assayed against sEH-H C-terminal domain with PHOME substrate; DCU assayed against recombinant human sEH with fluorometric readout. |
Why This Matters
A 62-fold potency differential means that at equivalent concentrations, the target compound achieves near-complete target engagement while DCU leaves substantial residual enzyme activity, directly impacting dose selection and experimental power in sEH inhibition studies.
- [1] BindingDB. BDBM50594427 (CHEMBL5172496): IC₅₀ = 2.60 nM against human sEH-H C-terminal domain; PHOME fluorescent assay. View Source
